Dimethoxy(naphthalen-1-yl)silyl
Description
Properties
CAS No. |
63451-92-3 |
|---|---|
Molecular Formula |
C12H13O2Si |
Molecular Weight |
217.31 g/mol |
InChI |
InChI=1S/C12H13O2Si/c1-13-15(14-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
InChI Key |
SDPOFNTZSNJJCI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
I. Synthetic Methodologies for Dimethoxy Naphthalen 1 Yl Silyl
Precursor Synthesis and Reaction Pathways for Organosilicon Compounds
The creation of dimethoxy(naphthalen-1-yl)silyl fundamentally relies on the availability of suitable precursors, primarily a reactive naphthalene (B1677914) species and a silicon electrophile. The most common and well-documented pathway involves the use of an organometallic naphthalene derivative.
Grignard Reagent Pathway: A primary route involves the preparation of a Grignard reagent from a halogenated naphthalene. 1-Bromonaphthalene (B1665260) is a common starting material for generating the corresponding organomagnesium halide, 1-naphthylmagnesium bromide. nih.govadichemistry.comsigmaaldrich.com The preparation is typically carried out by reacting 1-bromonaphthalene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.commnstate.edulibretexts.org Activation of the magnesium surface, often coated with an oxide layer, can be achieved by adding a small amount of iodine or by using highly reactive Rieke magnesium. adichemistry.com
Once formed, the 1-naphthylmagnesium bromide serves as a potent nucleophile. The synthesis of the target compound can then be achieved by reacting this Grignard reagent with a silicon precursor containing two methoxy (B1213986) groups and two leaving groups, typically chlorine. A plausible silicon precursor for this reaction is dimethoxydichlorosilane (Cl₂Si(OCH₃)₂).
The reaction proceeds via nucleophilic substitution at the silicon center, where the naphthyl group displaces the chloride ions. The general reaction is as follows:
C₁₀H₇MgBr + Cl₂Si(OCH₃)₂ → C₁₀H₇Si(OCH₃)₂Cl + MgBrCl C₁₀H₇MgBr + C₁₀H₇Si(OCH₃)₂Cl → (C₁₀H₇)₂Si(OCH₃)₂ + MgBrCl
To synthesize the desired mono-naphthyl product, careful control of stoichiometry is essential. Alternatively, reacting the Grignard reagent with a tetra-substituted silane (B1218182) like tetrachlorosilane (B154696) (SiCl₄) or tetraalkoxysilane (Si(OR)₄) can yield a naphthyltrichlorosilane or naphthyltrialkoxysilane intermediate. organic-chemistry.orgresearchgate.net This intermediate can then undergo subsequent controlled methanolysis to introduce the dimethoxy functionality. For instance, (naphthalen-1-yl)trichlorosilane can be reacted with methanol (B129727) to yield this compound chloride, which can be further reduced or functionalized.
Organolithium Pathway: An alternative to the Grignard route is the use of 1-naphthyllithium. This reagent can be prepared by reacting 1-bromonaphthalene with an organolithium reagent like tert-butyllithium (B1211817) in an ether solvent at low temperatures (-78 °C). organic-chemistry.org The resulting 1-naphthyllithium is then reacted with a suitable silicon electrophile, such as dimethoxydichlorosilane, in a manner analogous to the Grignard reaction.
| Precursor | Reagent | Solvent | Conditions | Product | Reference |
| 1-Bromonaphthalene | Magnesium | Anhydrous Diethyl Ether or THF | Room Temperature | 1-Naphthylmagnesium bromide | adichemistry.com |
| 1-Bromonaphthalene | tert-Butyllithium | Diethyl Ether | -78 °C | 1-Naphthyllithium | organic-chemistry.org |
| 1-Naphthylmagnesium bromide | Dimethoxydichlorosilane | THF | Varies | This compound Chloride | Inferred |
| Naphthalene | HSiMe₂(OEt) | Cyclohexene (B86901) | 100 °C | (Naphthalen-1-yl)dimethyl(ethoxy)silane | nih.gov |
Catalytic Approaches in this compound Formation
While stoichiometric organometallic routes are common, catalytic methods, particularly direct C-H activation/silylation, represent a more atom-economical and modern approach. These methods avoid the pre-functionalization of naphthalene.
Rhodium-catalyzed intermolecular C-H silylation has emerged as a powerful tool for synthesizing arylalkoxysilanes. nih.govrsc.orgrsc.orgnih.gov In this approach, naphthalene can be reacted directly with a hydridosilane, such as dimethoxymethylsilane (B7823244) (H-Si(CH₃)(OCH₃)₂), in the presence of a rhodium catalyst.
A typical catalytic system involves a rhodium precursor like [Rh(coe)₂Cl]₂ (where coe is cyclooctene) and a phosphine (B1218219) ligand, such as (S,S)-Ph-BPE. nih.govnih.gov The reaction is often conducted at elevated temperatures (e.g., 100 °C) in the presence of a hydrogen scavenger like cyclohexene to drive the dehydrogenative coupling forward. nih.govrsc.org
The proposed mechanism involves several steps:
Formation of an active monomeric Rh-complex.
Oxidative addition of the silane's Si-H bond to the rhodium center.
Oxidative addition of the naphthalene's C-H bond.
Reductive elimination of the desired arylalkoxysilane product, regenerating the active catalyst. nih.gov
A key challenge in using alkoxysilanes is the potential for catalyst-mediated redistribution reactions, which can lead to a mixture of silane products. nih.govrsc.org However, specific catalyst systems, such as the dimeric rhodium complex [Rh₂(Ph-BPE)₂(μ-H)(μ-Cl)], have been shown to suppress these side reactions, allowing for a cleaner formation of the desired product. nih.govnih.gov
| Catalyst System | Silane Reagent | Arene | Conditions | Yield | Reference |
| [Rh(coe)₂Cl]₂ / Ph-BPE | HSiMe₂(OEt) | Benzene | 100 °C, cyclohexene | 86% | nih.govrsc.org |
| [Rh(cod)OH]₂ / Ph-BPE | HSiMe₂(OEt) | Benzene | 100 °C, cyclohexene | 79% | nih.govrsc.org |
| Pd(0) / Buchwald's ligand | HSi(OEt)₃ | Aryl Halides | Varies | Good | organic-chemistry.org |
Regioselective Synthesis Strategies for Naphthalene-Substituted Silanes
When synthesizing 1-substituted naphthalene derivatives, controlling the position of substitution (regioselectivity) is paramount.
In the case of organometallic routes , the regioselectivity is predetermined by the starting material. Using 1-bromonaphthalene ensures the formation of the Grignard or organolithium reagent exclusively at the C1 (alpha) position, leading to the desired 1-naphthylsilane product. nih.gov
For catalytic C-H silylation , the inherent reactivity of the naphthalene ring dictates the regioselectivity. The alpha-positions (C1, C4, C5, C8) of naphthalene are generally more electron-rich and sterically accessible than the beta-positions (C2, C3, C6, C7), making them more susceptible to electrophilic attack or oxidative addition in catalytic cycles. Research on the rhodium-catalyzed silylation of arenes has shown that the regioselectivity is primarily governed by steric hindrance. nih.govnih.gov For unsubstituted naphthalene, silylation is expected to occur preferentially at the alpha-position (C1) due to its higher reactivity and accessibility.
Studies on related reactions, such as the alkylation of naphthalene with methanol over zeolite catalysts, also demonstrate a preference for the alpha-position under certain conditions, although this can be influenced by the catalyst's pore structure and reaction temperature. researchgate.netresearchgate.net
Stereochemical Control in this compound Synthesis
If the silicon atom in the target molecule becomes a stereocenter (i.e., by having four different substituents), controlling the stereochemistry is a significant synthetic challenge. The compound this compound itself is achiral. However, if it were, for example, methoxy(methyl)(naphthalen-1-yl)(phenyl)silane, the silicon atom would be chiral.
Research on related chiral methyl-α-naphthylphenylsilane systems provides insight into the stereochemical outcomes of reactions at the silicon center. cdnsciencepub.comcdnsciencepub.com It has been demonstrated that nucleophilic substitution reactions at a chiral silicon center can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the leaving group. For instance, the reaction of an optically active chlorosilane with an alcohol using an amine catalyst is known to proceed with inversion of configuration. cdnsciencepub.com
Furthermore, rearrangements of α-silylcarbinols to silyl (B83357) ethers have been studied extensively and are shown to be highly stereoselective, proceeding with retention of configuration at the asymmetric silicon center. cdnsciencepub.comcdnsciencepub.com The development of organocatalytic methods using chiral catalysts, such as imidodiphosphorimidates (IDPi), has enabled the highly enantioselective synthesis of Si-stereogenic silyl ethers, demonstrating the feasibility of creating chiral silicon centers with high fidelity. nih.gov
Purification and Isolation Techniques for this compound Precursors
The final step in any synthesis is the purification and isolation of the target compound and its precursors. For organosilicon compounds, standard laboratory techniques are typically employed, though certain considerations are necessary due to their specific properties.
Distillation: For volatile liquid silanes and their precursors, fractional distillation under reduced pressure is a common and effective purification method. This technique is used to separate the product from solvents, unreacted starting materials, and byproducts with different boiling points.
Chromatography: Flash column chromatography is widely used to purify less volatile or solid organosilane compounds. wikipedia.org A silica (B1680970) gel stationary phase is typical, with a solvent system (eluent) chosen based on the polarity of the compound. Purification of reaction mixtures from Grignard or C-H silylation reactions often involves an aqueous workup followed by extraction and chromatographic purification of the organic phase. libretexts.orgmdpi.com
Crystallization: If the final product or a key precursor is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. mdpi.comgoogle.com For example, crude 1-chloromethyl naphthalene can be purified by crystallization from an alcohol solvent like methanol or ethanol. google.com
Chemical Purification: Specific impurities in alkoxysilanes, such as residual halides from the synthesis, can be removed by chemical treatment. One method involves treating the halide-containing alkoxysilane with zinc metal or an organic zinc compound, followed by isolation of the purified product, often by distillation. google.com
Ii. Advanced Spectroscopic and Structural Elucidation Techniques Applied to Dimethoxy Naphthalen 1 Yl Silyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Silicon-Containing Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organosilicon compounds, offering unparalleled detail about the atomic arrangement and chemical environment. For Dimethoxy(naphthalen-1-yl)silyl, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of its molecular framework.
In a solution-state NMR analysis, the distinct chemical environments of the protons, carbons, and silicon atom in this compound give rise to a unique set of signals.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the naphthalene (B1677914) ring system and the methoxy (B1213986) groups. The seven protons on the naphthalene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the ring. The proton ortho to the silyl (B83357) substituent is often shifted downfield. The six protons of the two equivalent methoxy groups (–OCH₃) will produce a sharp singlet, typically in the range of δ 3.5-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the naphthalene ring and the two carbons of the methoxy groups. The carbon atom directly attached to the silicon (C-Si) will have a characteristic chemical shift. The signals for the naphthalene carbons appear in the aromatic region (δ 120-140 ppm), while the methoxy carbons will be observed further upfield (δ 50-60 ppm). rsc.org
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment, despite its low natural abundance and sensitivity. huji.ac.ilresearchgate.net For this compound, a single resonance is expected. The chemical shift provides information about the coordination and substitution at the silicon center. In dialkoxy(organo)silanes, the ²⁹Si chemical shift is influenced by the nature of the organic substituent. The spectrum is typically recorded with proton decoupling to produce a sharp singlet. huji.ac.il The chemical shift range for silicon is wide, allowing for clear differentiation between various silicon environments. huji.ac.il
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene H | 7.4 - 8.2 | - |
| Naphthalene C | - | 124 - 136 |
| Naphthalene C-Si | - | ~130 - 140 |
| Methoxy H (-OCH₃) | ~3.6 - 3.8 | - |
| Methoxy C (-OCH₃) | - | ~51 |
Note: These are predicted values based on data from analogous compounds. Actual values may vary.
While liquid-state NMR is ideal for the monomer, solid-state NMR (ssNMR) is indispensable for characterizing materials derived from this compound, such as polymers or surface-modified silicas. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. mdpi.comnih.gov
For instance, if this compound is used to create a poly(naphthalenylsilsesquioxane) network, ¹³C and ²⁹Si ssNMR can elucidate the degree of condensation, the nature of the silicon environments (e.g., T¹, T², T³ species), and the mobility of the polymer chains. mdpi.com ¹H spin-lattice relaxation time measurements can provide insights into the miscibility and domain sizes in polymer blends containing these silicon-based materials. researchgate.net The ability of ssNMR to distinguish between different crystalline forms (polymorphs) and amorphous content is also critical for understanding the physical properties of the final material. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis of Naphthalene-Substituted Silanes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a functional group "fingerprint."
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions. Strong bands corresponding to the Si-O-C asymmetric stretching vibrations are expected around 1080-1100 cm⁻¹. The Si-C bond will show a characteristic vibration, and the C-H stretching of the aromatic naphthalene ring and aliphatic methoxy groups will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The naphthalene ring itself will exhibit several skeletal vibrations (C=C stretching) in the 1400-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. scirp.org The symmetric Si-O-Si breathing mode in condensed systems (around 490 cm⁻¹) and the aromatic ring vibrations of the naphthalene moiety are typically strong in the Raman spectrum. researchgate.net The Si-O-C symmetric stretch would also be visible. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, aided by computational methods like Density Functional Theory (DFT) calculations. researchgate.net
Table 2: Key Vibrational Frequencies for Naphthalene-Substituted Silanes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman |
| C-H Stretch (Aliphatic, -OCH₃) | 3000 - 2840 | IR, Raman |
| C=C Stretch (Naphthalene Ring) | 1600 - 1400 | IR, Raman |
| Si-O-C Asymmetric Stretch | 1100 - 1080 | IR (Strong) |
| Si-O-Si Symmetric Bending | 800 - 780 | IR |
| Si-C Stretch | 1420 - 1410 | IR, Raman |
Note: Values are typical ranges and can be influenced by the specific molecular structure and its environment. researchgate.net
Mass Spectrometry Approaches for Molecular Structure Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. youtube.com
For this compound, under electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺•) corresponding to its exact mass. The fragmentation of this molecular ion is predictable based on the stability of the resulting fragments. youtube.com Common fragmentation pathways would include:
Loss of a methoxy radical (•OCH₃): This would lead to a prominent [M - 31]⁺ peak.
Loss of a methoxy group followed by CO: This pathway is common for aromatic ketones and could occur after rearrangement.
Cleavage of the Naphthyl-Si bond: This would result in ions corresponding to the naphthalene cation [C₁₀H₇]⁺ or the [Si(OCH₃)₂]⁺ fragment.
McLafferty Rearrangement: While less direct, rearrangement reactions could occur, especially in more complex derivatives. miamioh.edu
High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental formula. rsc.org Softer ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can be used to observe the molecular ion with minimal fragmentation, which is particularly useful for analyzing larger derived oligomers or polymers.
X-ray Diffraction Studies of Related Organosilicon Structures for Crystalline Insights
Studies on other naphthalene derivatives and organosilicon compounds reveal key structural features. For example, XRD analysis of naphthalene dioxygenase shows the arrangement of naphthalene within a complex structure. nih.gov Similarly, diffraction studies on various organosilicon compounds have detailed the geometry around the silicon atom and the packing of molecules in the solid state. nih.gov For an amorphous material derived from this compound, powder XRD would show broad halos instead of sharp Bragg peaks, confirming the lack of long-range crystalline order. rsc.org
Electronic Absorption and Emission Spectroscopies for Chromophore Analysis of the Naphthalene Moiety
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within the molecule, focusing on the naphthalene chromophore. youtube.com
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the π→π* transitions of the naphthalene ring. researchgate.net Naphthalene itself has characteristic absorption bands. The introduction of the dimethoxysilyl substituent at the 1-position can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. researchgate.net This shift is due to the electronic interaction between the silicon atom's orbitals and the π-system of the naphthalene ring. nih.gov
Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound would exhibit fluorescence emission. The position of the emission maximum and the fluorescence quantum yield are sensitive to the substitution pattern and the solvent environment. The introduction of silyl groups has been shown to increase fluorescence intensities in some naphthalene derivatives. researchgate.netnih.gov The fluorescence lifetime is another important parameter that can be measured to characterize the excited state dynamics. mdpi.com
Table 3: Spectroscopic Properties of Related 1-Silyl-Substituted Naphthalenes in Cyclohexane
| Compound | λₐₒₛ (nm) | λₑₘ (nm) | Fluorescence Quantum Yield (Φf) |
| Naphthalene | 286 | 324 | 0.23 |
| 1-(Trimethylsilyl)naphthalene | 294 | 328 | 0.30 |
| 1-(Dimethylsilyl)naphthalene | 294 | 328 | - |
Data sourced from studies on silyl-substituted naphthalene derivatives. researchgate.net
Chiroptical Spectroscopic Methods for Enantiomeric Characterization
The definitive assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. For chiral organosilicon compounds like this compound, where the silicon atom is the stereogenic center, chiroptical spectroscopic methods are indispensable tools for enantiomeric characterization. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information-rich spectra that are exquisitely sensitive to the molecule's three-dimensional structure. The primary methods employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
The power of these techniques lies in the direct comparison of experimentally measured spectra with those predicted by quantum chemical calculations for a given enantiomer. A strong correlation between the experimental and calculated spectra allows for the unambiguous determination of the absolute configuration (R or S) of the compound .
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy probes the electronic transitions of a chiral molecule, typically in the ultraviolet-visible (UV-Vis) range. The naphthalene moiety in this compound serves as an excellent chromophore, whose electronic transitions are perturbed by the chiral silicon center. The resulting ECD spectrum, a plot of molar ellipticity ([θ]) or differential absorbance (Δε) versus wavelength, provides a unique fingerprint for each enantiomer.
For instance, the ECD spectrum of the (R)-enantiomer of a chiral naphthalenyl compound would be a mirror image of the spectrum of the (S)-enantiomer. This mirror-image relationship is a hallmark of chiroptical measurements of enantiomeric pairs. The specific pattern of positive and negative Cotton effects in the ECD spectrum is directly related to the spatial arrangement of the naphthalenyl and methoxy groups around the silicon atom. Studies on similar chiral binaphthyl compounds have demonstrated that the intense π-π* transitions of the naphthalene rings give rise to strong ECD signals, which are sensitive to the dihedral angle between the aromatic moieties and the nature of the substituents. nih.gov In the case of this compound, the orientation of the naphthalene ring relative to the dimethoxy silyl group would be the primary determinant of the ECD spectrum.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light associated with molecular vibrations. researchgate.netrsc.org VCD offers several advantages for stereochemical analysis, including a greater number of spectral bands compared to ECD, providing a more detailed structural fingerprint. ru.nl This technique is particularly powerful for molecules with multiple conformers, as the VCD spectrum is a population-weighted average of the spectra of all contributing conformations. researchgate.netchemrxiv.orgresearchgate.net
For this compound, VCD spectra would be recorded in the mid-infrared region. The vibrational modes involving the chiral silicon center and the attached groups, such as the Si-O-C asymmetric stretches and the Si-naphthalenyl stretch, are expected to exhibit discernible VCD signals. The determination of the absolute configuration would involve comparing the experimental VCD spectrum with the Boltzmann-averaged spectrum calculated for one of the enantiomers. A high degree of correlation between the signs and relative intensities of the experimental and calculated bands allows for a confident assignment of the absolute stereochemistry. Research on other chiral organosilicon compounds has successfully utilized VCD to elucidate their solution-state conformations and absolute configurations. rsc.org
Illustrative Data for Chiroptical Analysis
| Spectroscopic Technique | Parameter | Hypothetical Data for (R)-Dimethoxy(naphthalen-1-yl)silyl | Hypothetical Data for (S)-Dimethoxy(naphthalen-1-yl)silyl | Significance |
|---|---|---|---|---|
| Electronic Circular Dichroism (ECD) | λmax (nm) | ~225, ~280 | ~225, ~280 | Determination of absolute configuration based on the sign of Cotton effects corresponding to naphthalene electronic transitions. |
| Δε (L·mol-1·cm-1) | +15, -8 | -15, +8 | ||
| Vibrational Circular Dichroism (VCD) | ν (cm-1) | ~1080 (Si-O-C stretch) | ~1080 (Si-O-C stretch) | Provides a detailed fingerprint of the molecule's 3D structure, allowing for unambiguous assignment of absolute configuration by comparing experimental and calculated spectra. |
| ΔA x 10-4 | +0.5 | -0.5 |
Iii. Reaction Mechanisms and Reactivity Profiles of Dimethoxy Naphthalen 1 Yl Silyl
Hydrolysis and Condensation Mechanisms of Alkoxysilanes
The hydrolysis and subsequent condensation of alkoxysilanes like dimethoxy(naphthalen-1-yl)silyl are fundamental processes, particularly in the context of sol-gel chemistry and materials synthesis. These reactions proceed via acid or base-catalyzed pathways, each with a distinct mechanism. nih.gov
Under acidic conditions, the process is initiated by the protonation of a methoxy (B1213986) group, which makes it a better leaving group (methanol). A water molecule then attacks the more electrophilic silicon center. This acid-catalyzed mechanism is generally considered an associative A-2 type reaction, involving a highly ordered transition state with at least one associated water molecule. acs.org
In contrast, under basic conditions, the reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This forms a pentacoordinate intermediate which then eliminates a methoxide (B1231860) ion. The rates of both hydrolysis and condensation are significantly influenced by the pH of the reaction medium. nih.gov
For this compound, the electronic properties of the naphthalene (B1677914) group and the steric bulk around the silicon atom play crucial roles. The substitution of alkyl groups for alkoxy groups generally increases the electron-donating effect, which would stabilize positively charged transition states, as seen in acid-catalyzed mechanisms. acs.org The large naphthalen-1-yl group can sterically hinder the approach of nucleophiles, potentially slowing down the reaction rate compared to smaller tetraalkoxysilanes.
Table 1: Factors Influencing Hydrolysis and Condensation of this compound
| Factor | Effect on Reaction Rate | Mechanism |
|---|---|---|
| Low pH (Acidic) | Increases | Protonation of methoxy group enhances leaving group ability. |
| High pH (Basic) | Increases | Direct nucleophilic attack by OH⁻ on the silicon center. |
| Steric Hindrance | Decreases | The bulky naphthalen-1-yl group impedes the approach of nucleophiles (e.g., H₂O, OH⁻). |
| Water Concentration | Increases | Higher concentration of the reactant (water) drives the reaction forward. |
Transesterification Reactions Involving this compound
Transesterification is a process where the alkoxy groups of an alkoxysilane are exchanged with the alkoxy group of an alcohol. wikipedia.org For this compound, this reaction allows for the modification of the silicon center's reactivity and properties by introducing different alcohol functionalities.
Naphthyl-Si(OCH₃)₂ + 2 R'OH ⇌ Naphthyl-Si(OR')₂ + 2 CH₃OH
This reaction is an equilibrium process and can be catalyzed by either acids or bases, similar to hydrolysis. wikipedia.orggoogle.com Under acidic catalysis, the carbonyl-like oxygen of the methoxy group is protonated, making the silicon more electrophilic and susceptible to attack by another alcohol (R'OH). Under basic catalysis, the incoming alcohol is deprotonated to form a more potent nucleophile (R'O⁻), which then attacks the silicon center. masterorganicchemistry.com
To drive the reaction toward the desired product, a large excess of the new alcohol (R'OH) is typically used, or the methanol (B129727) by-product is continuously removed from the reaction mixture, for instance, by distillation. wikipedia.org The choice of catalyst, whether acidic or basic, often depends on the other functional groups present in the molecule. google.com
Nucleophilic Substitution Pathways at the Silicon Center
Nucleophilic substitution at the silicon atom of this compound is a key reaction pathway. Unlike substitution at a carbon center (Sₙ2@C), which proceeds through a high-energy transition state, substitution at silicon (Sₙ2@Si) often occurs via a more stable, pentacoordinate intermediate or transition complex. nih.govacs.org This fundamental difference arises because the larger size of the silicon atom and the accessibility of its d-orbitals can more readily accommodate a fifth ligand.
The reaction mechanism can be influenced by the steric and electronic nature of the substituents on the silicon atom. For model reactions with substituents like -OCH₃, the potential energy surface can shift from a single-well profile (stable intermediate) to a double-well profile, which more closely resembles the classic Sₙ2@C reaction barrier. nih.gov Given the significant steric bulk of the naphthalen-1-yl group in this compound, it is plausible that nucleophilic attack at its silicon center would be sterically hindered, influencing the energy profile of the substitution reaction.
Electrophilic Aromatic Substitution on the Naphthalene Moiety
The naphthalene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.com Substitution can occur at two distinct positions, C1 (alpha) or C2 (beta). For the parent naphthalene molecule, electrophilic attack is generally favored at the alpha-position (C1, C4, C5, C8). youtube.com This preference is due to the greater stability of the resulting carbocation intermediate (also known as a Wheland intermediate or sigma complex), which can be stabilized by resonance structures that keep one of the rings fully aromatic. youtube.com
In this compound, the silyl (B83357) group is already at an alpha-position. The primary question is where the next electrophile will add. The reaction will likely be directed to the unsubstituted ring, which is more electron-rich. Within that ring, the alpha-positions (C5 and C8) are the most probable sites for substitution due to their inherent higher reactivity. acs.org However, the C8 position is subject to significant steric hindrance from the peri-silyl group at C1. Therefore, electrophilic attack is most likely to occur at the C5 position. In some cases, intramolecular EAS can occur at the C8 position if the electrophile is tethered to the silicon atom. acs.org Reaction conditions, such as temperature and solvent, can also influence the regioselectivity of the substitution. youtube.com
Radical Reactions Involving Silyl Radicals and Naphthalene Derivatives
Reactions involving radical species can be divided into two main categories for this compound: reactions generating a silyl radical centered on the silicon atom, and reactions where a radical attacks the naphthalene ring system.
A this compound radical could theoretically be generated from a corresponding hydrosilane (containing a Si-H bond) via hydrogen atom abstraction. Such silyl radicals are known to participate in various synthetic transformations, including the hydrosilylation of alkenes and alkynes.
Alternatively, the naphthalene moiety itself can undergo radical addition. The addition of radicals, such as the hydroxyl radical (OH•), to naphthalene has been studied, showing a preference for addition at the C1 (alpha) position at lower temperatures. acs.orgresearchgate.net The resulting benzocyclohexadienyl radical is an intermediate in further oxidation reactions. acs.org Similarly, naphthalenyl radicals can react with other molecules, like acetylene, to build larger polycyclic aromatic hydrocarbon (PAH) structures, a process relevant in combustion chemistry. rsc.org
Catalysis in Reactions of this compound
Catalysis plays a pivotal role in controlling the reactivity of this compound. Various types of catalysts can be employed to promote specific transformations.
Acid/Base Catalysis : As discussed, Brønsted acids and bases are standard catalysts for promoting hydrolysis, condensation, and transesterification reactions at the silicon center. google.comacs.org
Lewis Acid Catalysis : Strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (BCF) or other metal triflates, can catalyze reactions involving alkoxysilanes. oup.comgoogle.com They function by coordinating to an oxygen atom of a methoxy group, which activates the silicon center for nucleophilic attack or facilitates other transformations like hydrosilylation and deoxygenation reactions. oup.comnih.gov Lewis acids are also known to be highly active catalysts for silanol (B1196071) polycondensation. acs.org
Photocatalysis : Visible light photocatalysis offers a modern, metal-free approach to generate radical species under mild conditions. youtube.comyoutube.com A photocatalyst, upon absorbing light, can initiate electron transfer processes to generate silyl radicals from suitable precursors. acs.org This method can be used for various organosilane transformations, including oxidation to silanols. acs.orgacs.org The choice of solvent can significantly impact the properties and stability of the photocatalyst. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methanol |
| Benzene |
| Acetylene |
| Tris(pentafluorophenyl)borane |
| 1-Naphthol |
| 2-Naphthol |
| Acenaphthylene |
| Phenanthrene |
| Anthracene |
| 2-Ethynylnaphthalene |
| Silyl Ether |
| Aldehyde |
| Ketone |
| Amide |
| Phosphine (B1218219) Oxide |
| Disiloxane |
| Dialkyl Ether |
| Carbonyl-Olefin Metathesis |
| Hydroxyl Radical |
| Naphthalenyl Radical |
| Benzocyclohexadienyl Radical |
| Silyl Radical |
| Silanol |
| Alkoxysilane |
| Hydrosilane |
| Silylium Ion |
| Silylcarboxonium Ion |
| Diethyl Ether |
| Toluene |
| Acetic Acid |
| Nitric Acid |
| Sulfuric Acid |
| Aluminum Trichloride |
| Bromine |
| 1-Bromonaphthalene (B1665260) |
| 2-Bromonaphthalene |
| 1-Nitronaphthalene |
| 2-Nitronaphthalene |
| Naphthalene Sulfonic Acid |
| Friedel-Crafts Acylation |
| Carbon Disulfide |
| Nitrobenzene |
| Tetrachloroethane |
| Phthalic Acid |
| Amino-naphthalene |
| Nitro-phthalic Acid |
| Biphenyl |
| Benzobicyclo acs.orgacs.orgacs.orgoctatriene |
| Phenyl Radical |
| o-Benzyne |
| Dimethylphenylsilane |
| Bis(pertrifluoromethylcatecholato)silane |
| Methyltrimethoxysilane |
| Hexamethylphosphoric Triamide |
| Sodium Borohydride |
| Ethyl Bromide |
| Tris(3-methylindol-2-yl)methane |
| 2,3-dihydro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2-ylidene |
| Copper(I) Chloride |
| Iron(II) Chloride |
| 18-crown-6 |
| Tris(trimethylsilyl)silane |
| Di-tert-butyl Peroxide |
| Azobisisobutyronitrile (AIBN) |
| Tributyltin Hydride |
| Triethylsilane |
| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) |
| Quinuclidin-3-yl Acetate |
| Triisopropylsilanethiol |
| Potassium Phosphate |
| Dialkyl Azodicarboxylate |
| (Vinylsulfonyl)benzene |
| Butyldimethylsilyl Radical |
| Quaternary Ammonium Pivalate |
| N,O-bis(silyl)acetamide |
| 2-Arylalkyne |
| Polymethylhydrosiloxane |
| Pentamethyldisiloxane |
| Bis(trimethylsiloxy)methyl-silane |
| Tetramethyldisiloxane |
Iv. Computational Chemistry and Theoretical Investigations of Dimethoxy Naphthalen 1 Yl Silyl
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to observe the movement of atoms in a molecule over time, providing insights into its flexibility and how it interacts with other molecules. For Dimethoxy(naphthalen-1-yl)silyl, MD simulations could explore the range of accessible conformations in different environments, such as in a solvent or in the solid state. These simulations are particularly useful for understanding how molecules aggregate and interact, which is crucial for predicting material properties. General reviews on the polymerization of alkoxysilanes highlight the importance of understanding these intermolecular interactions. nih.gov
Reaction Pathway Modeling and Transition State Characterization for Reactions of this compound
Computational modeling can be used to map out the step-by-step mechanism of chemical reactions, including the identification of high-energy transition states. For this compound, this could involve modeling its hydrolysis and condensation reactions, which are characteristic of alkoxysilanes. nih.gov By calculating the energy barriers for these reactions, researchers can predict their rates and understand the factors that control them. Without specific studies, the reactivity of this compound can only be inferred from the general behavior of similar compounds.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods are adept at predicting various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. For this compound, theoretical calculations could predict the chemical shifts in its ¹H and ¹³C NMR spectra and the frequencies of its vibrational modes in the IR spectrum. These predicted spectra can be invaluable for confirming the identity and purity of the synthesized compound. Studies on other naphthalene-containing molecules have demonstrated the accuracy of such predictions when compared with experimental data. nih.govneliti.com
Theoretical Insights into Reactivity Trends and Structure-Reactivity Relationships
By systematically studying a series of related compounds, computational chemistry can uncover trends in reactivity and establish structure-reactivity relationships. For naphthalenylsilanes, theoretical studies could explore how changing the substituents on the silicon atom or the naphthalene (B1677914) ring affects the molecule's reactivity. This understanding is crucial for designing new molecules with desired properties. While general principles of quantum chemistry can provide a qualitative framework, quantitative predictions for this compound are not possible without dedicated computational analysis. arxiv.orgnih.govnih.gov
V. Applications of Dimethoxy Naphthalen 1 Yl Silyl in Advanced Materials Science
Utilization as a Precursor in Sol-Gel Processes for Hybrid Materials
The sol-gel process is a versatile method for creating solid materials from a chemical solution. mdpi.comnih.gov For organosilanes like Dimethoxy(naphthalen-1-yl)silyl, this process typically involves the hydrolysis of the methoxy (B1213986) groups to form silanols (Si-OH), followed by their condensation to create a stable, three-dimensional silicon-oxygen-silicon (siloxane) network. mdpi.com
Fabrication of Hybrid Organic-Inorganic Materials
Synthesis and Functionalization of Mesoporous Silica (B1680970) Structures
Mesoporous silica materials are characterized by their large surface area and ordered pore structures, making them ideal for catalysis and separation. nih.govrsc.org Functionalization of these structures involves grafting organic molecules onto the silica surface to tailor their properties. nih.govmdpi.com Theoretically, this compound could be used to introduce naphthalene (B1677914) functionalities onto the surface of mesoporous silica, potentially for applications in selective adsorption or as a stationary phase in chromatography. Research explicitly demonstrating this application is currently unavailable.
Thin Film Deposition Methodologies for Functional Coatings
Sol-gel chemistry is a common route for depositing thin films and functional coatings on various substrates. The properties of the film are dictated by the precursors used. While the naphthalene group in this compound could confer desirable optical or hydrophobic properties to a coating, there is a lack of published research on its use in thin film deposition.
Integration into Polymeric Systems
The integration of silanes into polymer structures can significantly modify their properties, enhancing thermal stability, mechanical strength, and creating new functionalities.
Synthesis of Copolymers with Siloxane Backbones
Copolymers with siloxane backbones are known for their flexibility, thermal stability, and biocompatibility. nih.govcityu.edu.hk The synthesis of such copolymers can be achieved through the polymerization of cyclic siloxane monomers. nih.govresearchgate.net While it is chemically plausible to synthesize a copolymer incorporating the this compound unit, specific examples and characterization data for such polymers are not found in the reviewed literature.
Role as Cross-Linking Agents in Polymer Networks
Cross-linking agents are crucial for creating robust, three-dimensional polymer networks, transforming thermoplastics into thermosets or elastomers. nih.gov Silanes with multiple reactive groups can act as effective cross-linkers. This compound possesses two methoxy groups that can participate in condensation reactions, suggesting its potential as a cross-linking agent. This could be particularly relevant in silicone-based systems. However, dedicated studies on its efficacy and the properties of the resulting cross-linked networks are not documented.
Grafting onto Polymer Surfaces for Surface Modification
The modification of polymer surfaces is crucial for tailoring their properties, such as wettability, biocompatibility, and adhesion. Alkoxysilanes are frequently employed for this purpose through a process called "grafting to," where the silane (B1218182) molecules are covalently bonded to a pre-existing polymer surface that has been functionalized with hydroxyl groups.
In principle, this compound could be used to modify polymer surfaces. The methoxy groups can undergo hydrolysis to form reactive silanols (Si-OH). These silanols can then condense with hydroxyl groups on a polymer backbone or form a cross-linked polysiloxane layer on the surface. The presence of the bulky naphthalene group would be expected to impart a significant increase in surface hydrophobicity and could also influence the surface's refractive index and UV stability.
Table 1: Potential Effects of Grafting this compound onto Polymer Surfaces
| Property Modified | Expected Outcome |
| Surface Energy | Decrease |
| Wettability | Increased hydrophobicity |
| Refractive Index | Increase |
| UV Stability | Potential Improvement |
| Steric Hindrance | Increase |
Role in Nanomaterials Synthesis and Functionalization
The functionalization of nanomaterials is a key step in their integration into functional devices and composites. Silane coupling agents are instrumental in this process, providing a stable interface between the inorganic nanoparticle core and a surrounding organic matrix or solvent.
This compound could serve as a surface functionalizing agent for a variety of inorganic nanoparticles, such as silica (SiO2), titania (TiO2), and zirconia (ZrO2), which naturally possess surface hydroxyl groups. The reaction would involve the hydrolysis of the methoxy groups and subsequent condensation with the nanoparticle's surface hydroxyls. This would result in a core-shell-like structure where the nanoparticle core is surrounded by a layer of naphthalen-1-yl groups. This modification would be expected to improve the dispersibility of the nanoparticles in nonpolar organic solvents and polymer matrices due to the hydrophobic nature of the naphthalene moiety.
The hydrolysis and condensation of alkoxysilanes can be controlled to drive self-assembly processes, leading to the formation of ordered structures. While direct evidence for this compound is unavailable, similar bulky organosilanes can self-assemble into well-defined monolayers on substrates or form complex three-dimensional structures in solution. The π-π stacking interactions between the naphthalene rings could, in theory, provide an additional driving force for the self-assembly of nanoparticles functionalized with this silane, potentially leading to the formation of ordered arrays or aggregates with unique optical and electronic properties.
Advanced Optical Materials Design and Synthesis
The naphthalene group in this compound possesses a high refractive index and exhibits characteristic UV absorption and fluorescence. These properties make it a candidate for incorporation into advanced optical materials.
By incorporating this silane into a silica or hybrid organic-inorganic matrix via a sol-gel process, it would be possible to create materials with a high refractive index. Such materials are valuable for the fabrication of anti-reflective coatings, optical waveguides, and lenses. The fluorescence of the naphthalene group could also be exploited for the development of sensors or light-emitting materials.
Development of Advanced Coating Technologies
The development of advanced coatings often requires the precise control of surface properties. The dual functionality of this compound makes it a hypothetical candidate for creating robust and functional coatings.
When applied to a surface, the methoxy-silyl groups can form a durable, cross-linked polysiloxane network that adheres strongly to a wide range of substrates (e.g., glass, metal, ceramics). The outward-facing naphthalene groups would then define the surface properties of the coating. This could lead to the creation of highly hydrophobic, water-repellent coatings with a low surface energy. Furthermore, the bulky nature of the naphthalene group could create a sterically hindered surface, potentially reducing fouling and improving cleanability.
Table 2: Potential Applications of this compound in Advanced Coatings
| Coating Type | Potential Function |
| Hydrophobic Coating | Water repellency, self-cleaning |
| Anti-Fouling Coating | Reduced bio-adhesion |
| High Refractive Index Coating | Optical applications |
| UV-Protective Coating | Protection of underlying substrate |
Vi. Functionalization Strategies and Derivatization of Dimethoxy Naphthalen 1 Yl Silyl
Post-Synthetic Modification of the Naphthalene (B1677914) Moiety for Tailored Properties
The naphthalene ring in dimethoxy(naphthalen-1-yl)silyl is susceptible to various post-synthetic modifications, allowing for the introduction of a wide range of functional groups. These modifications can be used to alter the electronic properties of the molecule, enhance its solubility, or introduce specific binding sites for targeted applications.
One of the most common methods for modifying the naphthalene moiety is through electrophilic aromatic substitution reactions. These reactions, which are well-established for naphthalene and its derivatives, can be used to introduce a variety of substituents, including halogens, nitro groups, and acyl groups. For example, the nitration of the naphthalene ring can be achieved using a mixture of nitric acid and sulfuric acid, yielding a mixture of nitro-substituted isomers. These nitro groups can then be further reduced to amino groups, which can serve as a handle for further functionalization.
Another powerful tool for the modification of the naphthalene moiety is transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling can be used to form new carbon-carbon bonds, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl substituents. sigmaaldrich.comresearchgate.net For these reactions to be applied, the naphthalene ring must first be functionalized with a suitable leaving group, such as a bromine or iodine atom. This can be achieved through electrophilic halogenation of the naphthalene ring. Once the halogenated derivative is obtained, it can be coupled with a variety of organoboron, organotin, or organozinc reagents to yield the desired functionalized product.
The table below summarizes some representative examples of post-synthetic modifications of naphthalene derivatives, which could be applicable to this compound.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted naphthalenylsilane | Precursor for amino-functionalized materials |
| Bromination | Br₂, FeBr₃ | Bromo-substituted naphthalenylsilane | Substrate for cross-coupling reactions |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted naphthalenylsilane | Organic electronics, fluorescent probes |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted naphthalenylsilane | Polymerizable monomers, organic conductors |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted naphthalenylsilane | Advanced materials with unique optical properties |
Manipulation of Silicon-Bound Substituents for Diverse Functionality
The dimethoxysilyl group of this compound is another key site for functionalization. The two methoxy (B1213986) groups are susceptible to nucleophilic substitution, allowing for their replacement with a wide variety of other substituents. This provides a powerful tool for tuning the reactivity and properties of the molecule.
One of the most common transformations of the dimethoxysilyl group is its reaction with Grignard reagents or organolithium reagents. fit.eduyoutube.comresearchgate.net These reactions allow for the replacement of the methoxy groups with alkyl, aryl, or vinyl substituents, leading to the formation of a new silicon-carbon bond. The choice of the Grignard or organolithium reagent determines the nature of the substituent introduced, allowing for the synthesis of a wide range of derivatives with tailored properties. For example, reaction with methylmagnesium bromide would yield dimethyl(naphthalen-1-yl)silyl, while reaction with phenyllithium (B1222949) would yield diphenyl(naphthalen-1-yl)silyl.
The methoxy groups can also be replaced by other alkoxy groups through transesterification reactions. This can be useful for modifying the solubility of the molecule or for introducing functional groups that can participate in subsequent reactions. For example, reaction with a long-chain alcohol can be used to increase the solubility of the molecule in nonpolar solvents, while reaction with an alcohol containing a reactive functional group, such as a double bond or a triple bond, can be used to create a monomer that can be used in polymerization reactions.
The table below summarizes some representative examples of the manipulation of silicon-bound substituents on silane (B1218182) compounds.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Grignard Reaction | RMgX | Dialkyl- or diaryl(naphthalen-1-yl)silyl | Modified reactivity and steric hindrance |
| Organolithium Reaction | RLi | Dialkyl- or diaryl(naphthalen-1-yl)silyl | Introduction of diverse organic moieties |
| Transesterification | R'OH, acid or base catalyst | Dialkoxy(naphthalen-1-yl)silyl | Tunable solubility and reactivity |
| Hydrosilylation | Alkene or alkyne, catalyst | Functionalized alkyl(naphthalen-1-yl)silyl | Polymer synthesis, surface modification |
Formation of Organometallic Derivatives and Complexes
The naphthalene moiety and the silicon atom in this compound can both serve as coordination sites for metal atoms, leading to the formation of a wide variety of organometallic derivatives and complexes. mdpi.com These complexes can exhibit interesting catalytic, optical, and electronic properties, making them attractive targets for research in a variety of fields.
The naphthalene ring can coordinate to a metal center in a variety of ways, including η²-, η⁴-, and η⁶-coordination. The mode of coordination depends on the metal, the ligands on the metal, and the reaction conditions. For example, reaction of this compound with a low-valent metal complex, such as Cr(CO)₆, can lead to the formation of a chromium tricarbonyl complex in which the naphthalene ring is coordinated to the chromium atom in an η⁶-fashion.
The silicon atom can also coordinate to a metal center, either directly or through a bridging ligand. For example, the oxygen atoms of the methoxy groups can coordinate to a Lewis acidic metal center, such as a titanium or zirconium complex. This can lead to the formation of a variety of interesting structures, including bimetallic complexes in which the silicon atom bridges two metal centers.
The formation of organometallic derivatives can also be achieved through oxidative addition reactions. For example, reaction of this compound with a low-valent metal complex, such as a platinum(0) complex, can lead to the oxidative addition of the Si-H bond (if present after modification) or a C-H bond of the naphthalene ring to the metal center. This can lead to the formation of a variety of interesting organometallic complexes with unique reactivity.
Polymerization and Oligomerization via Hydrolysis-Condensation Reactions
The dimethoxysilyl group of this compound is a versatile precursor for the synthesis of a wide variety of silicon-based polymers and oligomers. The key reaction in this process is the hydrolysis and condensation of the methoxy groups, which leads to the formation of siloxane (Si-O-Si) bonds. researchgate.netmdpi.com
The hydrolysis of the methoxy groups can be carried out under either acidic or basic conditions. In the presence of water, the methoxy groups are hydrolyzed to form silanol (B1196071) groups (Si-OH). These silanol groups are highly reactive and can undergo condensation reactions with other silanol groups or with unreacted methoxy groups to form siloxane bonds. The condensation reaction releases a molecule of water or methanol (B129727), respectively.
The extent of polymerization and the structure of the resulting polymer can be controlled by a variety of factors, including the reaction conditions, the concentration of the monomer, and the presence of other co-monomers. For example, by carefully controlling the amount of water used in the hydrolysis reaction, it is possible to control the degree of polymerization and to obtain either linear or branched polymers. The inclusion of a co-monomer with three or more reactive sites can lead to the formation of a cross-linked network.
The resulting polysiloxanes and polysilsesquioxanes can exhibit a wide range of properties, depending on the structure of the polymer and the nature of the organic substituents. mdpi.com For example, polymers with a high degree of cross-linking are typically hard and rigid, while polymers with a low degree of cross-linking are typically soft and flexible. The presence of the bulky naphthalene group can impart unique thermal and optical properties to the polymer.
The table below provides a general overview of the types of polymers that can be formed from this compound.
| Polymer Type | General Structure | Key Features | Potential Applications |
| Linear Polysiloxane | -[Si(naphthalen-1-yl)(OR)-O]- | Flexible, soluble | Elastomers, coatings |
| Branched Polysiloxane | Cross-linked siloxane network | Increased rigidity | Resins, composites |
| Polysilsesquioxane | [RSiO₁.₅]n | Ladder-like or cage structures | High-performance materials, dielectrics |
Hybrid Material Formation via Covalent Grafting Approaches
The reactive nature of the dimethoxysilyl group makes this compound an excellent candidate for the surface modification of a wide variety of materials. Through covalent grafting, the unique properties of the naphthalenylsilane can be imparted to the surface of a substrate, leading to the formation of hybrid materials with tailored properties.
One of the most common substrates for surface modification is silica (B1680970). researchgate.net The surface of silica is covered with silanol groups (Si-OH), which can react with the methoxy groups of this compound to form a covalent Si-O-Si bond. This reaction, which is typically carried out in the presence of a catalyst, such as an acid or a base, leads to the formation of a monolayer of naphthalenylsilane molecules on the surface of the silica.
The properties of the resulting hybrid material can be tuned by controlling the density of the grafted molecules on the surface. This can be achieved by varying the reaction conditions, such as the concentration of the silane, the reaction time, and the temperature. The grafted naphthalenylsilane molecules can also be further modified through post-grafting reactions, allowing for the introduction of a wide range of functional groups on the surface of the material.
In addition to silica, a wide variety of other materials can be modified with this compound, including other metal oxides, polymers, and carbon-based materials. mdpi.com The choice of the substrate depends on the desired application of the hybrid material. For example, grafting naphthalenylsilane onto the surface of a conductive polymer could be used to create a new material for organic electronics, while grafting it onto the surface of a biocompatible polymer could be used to create a new material for biomedical applications.
Vii. Advanced Characterization of Materials Derived from Dimethoxy Naphthalen 1 Yl Silyl
Morphological Analysis Techniques (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)
Atomic Force Microscopy (AFM) provides even higher resolution topographical information, capable of imaging surfaces at the atomic scale. In the context of Dimethoxy(naphthalen-1-yl)silyl-derived materials, AFM can be used to probe the nanoscale morphology of thin films and coatings. It can provide data on surface roughness, film thickness, and the presence of domains or phases. For example, AFM could be used to study the self-assembly of this compound molecules on a planar substrate, revealing details about molecular packing and orientation.
While specific research on this compound is not widely available, analogous studies on other functionalized surfaces provide a framework for the expected outcomes.
| Technique | Information Obtained | Expected Observations for this compound Derived Materials |
| SEM | Surface topography, particle size and shape, dispersion | Changes in surface texture, potential for agglomeration of functionalized particles. |
| AFM | High-resolution surface topography, roughness, film thickness | Details of molecular packing, formation of monolayers or multilayers, surface uniformity. |
Porosity and Surface Area Characterization (e.g., Brunauer-Emmett-Teller (BET) Analysis, Small-Angle X-ray Scattering)
Brunauer-Emmett-Teller (BET) analysis is a standard technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. When this compound is used to functionalize a porous material like silica (B1680970) gel, a decrease in the BET surface area and pore volume is generally expected. This is because the silyl (B83357) groups, with their bulky naphthalene (B1677914) moieties, occupy a portion of the surface and can block or fill the micropores and mesopores of the substrate.
Small-Angle X-ray Scattering (SAXS) is a technique that provides information about the size, shape, and distribution of nanoscale features, including pores and particles. For gels and porous materials derived from the hydrolysis and condensation of this compound, SAXS can be used to characterize the pore structure and the fractal nature of the material. The scattering data can reveal details about the average pore size, pore size distribution, and the connectivity of the porous network.
Based on studies of similar silylated porous materials, the following trends can be anticipated:
| Parameter | Expected Change after Functionalization | Rationale |
| BET Surface Area | Decrease | Occupation of surface sites and pore blockage by the bulky naphthalenylsilyl groups. |
| Pore Volume | Decrease | Filling of pores by the functionalizing agent. |
| Average Pore Diameter | Potential Decrease | Partial filling of pores. |
Spectroscopic Characterization of Hybrid Materials (e.g., Solid-state NMR, X-ray Photoelectron Spectroscopy)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the local chemical environment of atoms in solid materials. For hybrid materials derived from this compound, solid-state NMR, particularly with nuclei such as 29Si, 13C, and 1H, can confirm the covalent attachment of the silyl group to the substrate and provide information about the structure of the grafted species. For example, 29Si NMR can distinguish between different silicon environments, such as unreacted silane (B1218182), and silicon atoms bonded to one, two, or three surface oxygen atoms.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS would be used to confirm the presence of silicon and carbon from the this compound on the surface of a functionalized substrate. High-resolution scans of the Si 2p and C 1s regions can provide information about the chemical bonding environment, confirming the successful grafting of the silane.
| Technique | Key Information Provided |
| Solid-state NMR | Confirmation of covalent bonding, structure of the grafted silyl species, degree of condensation. |
| XPS | Surface elemental composition, confirmation of successful functionalization, chemical state of elements. |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For materials functionalized with this compound, TGA can be used to determine the thermal stability and the amount of organic material grafted onto the substrate. The decomposition of the naphthalenyl groups will result in a weight loss at a specific temperature range, which can be used to quantify the grafting density.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study thermal transitions, such as glass transitions, melting, and crystallization. For polymers or composites containing this compound, DSC can reveal how the incorporation of the bulky, rigid naphthalenyl group affects the thermal properties of the host material, for instance, by increasing the glass transition temperature.
| Analysis | Expected Findings |
| TGA | Determination of thermal decomposition temperature, quantification of grafted organic content. |
| DSC | Measurement of glass transition temperature, melting and crystallization behavior. |
Rheological Studies of Pre-Polymerization Mixtures and Gels
The rheological behavior of pre-polymerization mixtures and the resulting gels is critical for applications such as coatings and the formation of monoliths. The viscosity, gelation time, and viscoelastic properties of sols prepared from the hydrolysis and condensation of this compound can be studied using rheometry. The presence of the large naphthalenyl group is expected to significantly influence the intermolecular interactions and the kinetics of gelation, affecting the final structure and properties of the gel.
Mechanical Property Characterization of Derived Materials
The incorporation of this compound into a polymer matrix or the formation of a hybrid material is expected to impact its mechanical properties. Techniques such as tensile testing, nanoindentation, and dynamic mechanical analysis (DMA) can be used to measure properties like Young's modulus, hardness, tensile strength, and elongation at break. The rigid naphthalenyl group may enhance the stiffness and strength of the material but could also potentially lead to increased brittleness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
